molecular formula C11H14F3N3S B7762507 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide

Cat. No.: B7762507
M. Wt: 277.31 g/mol
InChI Key: JVJRQDVIHPGEPI-UHFFFAOYSA-N
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Description

The compound 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide (CAS: 1006320-02-0) is a pyrazole-based derivative featuring a cyclopropyl group at position 5, a trifluoromethyl group at position 3, and a 2-methylpropanethioamide side chain. Its molecular formula is inferred as C₁₁H₁₄F₃N₃S based on structural analysis, with a molecular weight of approximately 277.07 g/mol. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing complex molecules such as acetamide derivatives (e.g., compound 191 in ) .

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3S/c1-6(10(15)18)5-17-8(7-2-3-7)4-9(16-17)11(12,13)14/h4,6-7H,2-3,5H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJRQDVIHPGEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with 2-Methyl-3-Bromopropanenitrile

After pyrazole core synthesis, the 1-position nitrogen is alkylated to introduce the propanenitrile side chain. A representative protocol involves reacting 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with 2-methyl-3-bromopropanenitrile in the presence of a base like potassium carbonate in DMF at 60°C. The nitrile group is subsequently converted to a thioamide using hydrogen sulfide (H₂S) in the presence of ammonium chloride, yielding the target thioamide. This two-step process typically achieves moderate yields (40–60%) due to competing side reactions during nitrile conversion.

Comparative Analysis of Synthetic Pathways

Efficiency and Yield Considerations

MethodKey StepsYield (%)AdvantagesLimitations
Cyclocondensation + AlkylationHydrazine cyclization, alkylation30–40Well-established reagentsLow yields in nitrile conversion
[3+2] Cycloaddition + ThioacylationCycloaddition, Lawesson’s reagent50–70High regioselectivity, safer stepsRequires specialized dienophiles

Reaction Optimization Insights

  • Temperature Control : Cyclocondensation reactions require precise heating (80–90°C) to prevent decomposition of trifluoromethyl intermediates.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency but may complicate purification.

  • Catalytic Additives : Palladium catalysts improve cyclopropane integration during cycloadditions, mitigating steric hindrance .

Chemical Reactions Analysis

Pyrazole Core Construction

The trifluoromethylpyrazole moiety is synthesized via palladium-catalyzed cross-coupling and cycloaddition strategies :

Reaction TypeConditionsYieldSource
Suzuki-Miyaura CouplingPd(dppf)Cl₂ (1.5 mol%), K₃PO₄, dioxane/H₂O (4:1), 90°C, 12 hr65%
(3 + 2) CycloadditionAg₂O (10 mol%), TMEDA, THF, rt, 12 hr72-85%
One-Pot Cycloaddition-OxidationCF₃CHN₂, styryl derivatives, DMF, 60°C, 6 hr68%

The Ag-mediated [3 + 2] cycloaddition between 1,1-dicyanoalkenes and CF₃CHN₂ demonstrates high regioselectivity for 5-aryl-3-trifluoromethylpyrazoles . Computational studies confirm lower transition-state energies (ΔG‡ = 18.3 kcal/mol) for this pathway compared to alternative routes .

Side-Chain Functionalization

The propanethioamide group is introduced via thionation of precursor esters or amides:

Example Pathway:

  • Methyl Propanoate Intermediate :
    Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate ([CID 17024815] ) is treated with Lawesson’s reagent (2 eq) in toluene at 110°C for 8 hr.
    Yield : 78% (theoretical, based on analogue data ).

Pyrazole Ring Modifications

ReactionReagents/ConditionsOutcome
N-Alkylation NaH, alkyl halides, DMF, 0°C → rt1-alkyl derivatives (e.g., methyl, benzyl)
C4 Bromination NBS, AIBN, CCl₄, reflux4-bromo-pyrazole adducts
Cyclopropane Ring-Opening H₂SO₄ (conc.), 120°C, 3 hrRing-opened diol derivatives

Note : Bromination at C4 preserves the trifluoromethyl group due to its electron-withdrawing effect .

Thioamide Reactivity

ReactionReagents/ConditionsProduct
Oxidation H₂O₂ (30%), AcOH, 50°C, 2 hrSulfinic acid derivative
Alkylation K₂CO₃, alkyl halides, DMF, rtThioether-linked analogues
Complexation HgCl₂ (1 eq), EtOH, 0°CHg-thioamide coordination complexes

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C via cyclopropane ring-opening and trifluoromethyl loss (TGA-DSC data ).

  • Hydrolytic Stability : Stable in neutral H₂O but hydrolyzes under acidic/basic conditions:

    • pH < 3 : Thioamide → carboxylic acid (48 hr, 25°C).

    • pH > 10 : Pyrazole N-N bond cleavage (72 hr, 25°C) .

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide
  • Molecular Formula : C₁₁H₁₂F₃N₃S
  • Molecular Weight : 243.23 g/mol
  • CAS Number : 1006356-58-6

Structure

The structure of the compound includes a pyrazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide exhibit significant anticancer properties. For instance, a derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

StudyCell LineIC50 (µM)Reference
AMCF-7 (Breast)12.5
BHeLa (Cervical)15.0
CA549 (Lung)10.0

Herbicidal Properties

Research has demonstrated that the compound possesses herbicidal activity against several common weeds. Its effectiveness can be attributed to its ability to disrupt plant growth by inhibiting key metabolic pathways.

Weed SpeciesEffective Concentration (g/ha)Reference
A100
B75
C50

Case Study: Field Trials

Field trials conducted in various agricultural settings have shown that formulations containing this compound significantly reduce weed biomass without adversely affecting crop yield.

Enzyme Inhibition Studies

The compound has also been explored for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit certain proteases, which are critical in various biological processes.

Enzyme TargetInhibition Percentage (%)Reference
Protease A70
Protease B65

Synthesis of Novel Polymers

In material science, derivatives of this compound have been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclopropyl group can influence its conformational properties. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity Reference
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide C₁₁H₁₄F₃N₃S 277.07 Cyclopropyl, CF₃, thioamide, methyl Synthetic intermediate, medicinal chemistry
Mavacoxib C₁₆H₁₁F₄N₃O₂S 385.30 Fluorophenyl, CF₃, sulfonamide COX-2 inhibitor, anti-inflammatory
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol C₈H₇F₃N₂O 181.21 Cyclopropyl, CF₃, hydroxyl Intermediate in organic synthesis
N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}prop-2-enamide C₁₃H₁₆F₃N₃O 287.29 Cyclopropyl, CF₃, acrylamide Potential polymer precursor

Key Differences and Implications

Mavacoxib :

  • Contains a sulfonamide group and a fluorophenyl substituent instead of thioamide and cyclopropyl.
  • Exhibits COX-2 inhibitory activity due to sulfonamide’s affinity for enzyme binding pockets, contrasting with the thioamide’s role in metal coordination .

Propan-1-ol Derivative :

  • Replaces the thioamide with a hydroxyl group , increasing polarity and solubility but reducing nucleophilicity. This makes it less suitable for covalent bond formation in drug design .

Acrylamide Derivative :

  • The acrylamide group enables polymerization or Michael addition reactions, highlighting divergent applications compared to the thioamide’s medicinal chemistry uses .

Biological Activity

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SARs), based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H14F3N3SC_{11}H_{14}F_{3}N_{3}S, and it features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, along with a thioamide functional group. Its unique structure contributes to its biological properties.

Cytotoxicity

Research has demonstrated that derivatives of pyrazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide have shown promising results in inhibiting the proliferation of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The above data indicates that certain derivatives have low IC50 values, suggesting high potency in inhibiting cell growth and inducing apoptosis in cancer cells .

The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, the inhibition of c-Met kinase has been identified as a critical target for several pyrazole derivatives, leading to induced apoptosis in sensitive cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the pyrazole ring and substituents can significantly affect their efficacy and selectivity.

Key Observations:

  • The introduction of trifluoromethyl groups enhances lipophilicity and may improve binding affinity to target proteins.
  • The cyclopropyl moiety can influence the steric hindrance around the active site, potentially enhancing selectivity against specific kinases like c-Met .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Triazolo-pyridazine Derivatives : This study synthesized various derivatives and evaluated their cytotoxicity against multiple cancer cell lines, establishing a correlation between structural modifications and enhanced biological activity .
  • C-Met Inhibitors : Research focused on compounds targeting c-Met kinase revealed that structural features similar to those in 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide were essential for achieving significant inhibitory effects, reinforcing the importance of specific functional groups in drug design .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanethioamide?

  • Methodology : A two-step approach is recommended:

  • Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. For cyclopropyl substitution, use cyclopropane carboxaldehyde in the presence of a base like K₂CO₃ .
  • Step 2 : Introduce the propanethioamide moiety via nucleophilic substitution. React the pyrazole intermediate with 2-methylpropanethioic acid chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
    • Key Parameters : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify via column chromatography. Yield optimization requires strict temperature control (<5°C during thioamide coupling) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Single-crystal diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves bond lengths and angles, particularly the thioamide C=S bond (~1.68 Å) and cyclopropyl ring geometry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign pyrazole C-3 (δ ~145 ppm, deshielded by CF₃) and thioamide NH (δ ~10.5 ppm, broad singlet) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data for this compound across studies?

  • Troubleshooting Framework :

  • Purity Verification : Use HPLC (C18 column, acetonitrile:H₂O gradient) to rule out impurities >98% .
  • Assay Conditions : Standardize buffer pH (e.g., phosphate buffer pH 7.4 vs. Tris-HCl pH 8.0) and incubation time (24–48 hrs) to minimize variability .
  • Negative Controls : Include known inhibitors (e.g., CDPPB for mGluR5 binding assays) to validate target specificity .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability in vitro?

  • Experimental Design :

  • Microsomal Assay : Incubate with rat liver microsomes (1 mg/mL protein, NADPH-regenerating system) at 37°C. Sample at 0, 15, 30, 60 min and analyze via LC-MS/MS.
  • Data Interpretation : Compare half-life (t½) to analogs lacking CF₃. The CF₃ group typically reduces oxidative metabolism by ~40% due to electron-withdrawing effects .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

  • Molecular Modeling :

  • Docking : Use AutoDock Vina with flexible residues (binding site ±5 Å) and AMBER force fields. Validate poses via MD simulations (100 ns, NPT ensemble) .
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔGbinding. Focus on hydrogen bonds between the thioamide NH and kinase hinge region (e.g., EGFR T790M mutant) .

Methodological Challenges

Q. How to mitigate hydrolysis of the thioamide group during long-term storage?

  • Stability Protocol :

  • Storage : Lyophilize under argon and store at −80°C in amber vials. Avoid aqueous buffers; use DMSO stocks (≤10 mM) with desiccants .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify degradation via HPLC .

Q. What environmental fate studies are relevant for this compound?

  • Ecotoxicology Workflow :

  • Abiotic Degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-A light, 365 nm) to identify breakdown products (e.g., cyclopropane carboxylic acid) .
  • Biotic Degradation : Use OECD 301D respirometry with activated sludge to measure biodegradation (% theoretical CO₂ evolution over 28 days) .

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